Bisindolylmaleimide v
Overview
Description
Ro 31-6045 is a member of indoles.
Mechanism of Action
Target of Action
Bisindolylmaleimide V (BIM V) is primarily known as a weak inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell differentiation, proliferation, and immune response . BIM V also blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k (S6K) in vivo . S6K is involved in the regulation of cell growth and protein synthesis .
Mode of Action
BIM V interacts with its targets primarily by blocking their activation. For instance, it blocks the activation of S6K in vivo . The exact interaction dynamics between BIM V and its targets are still under investigation.
Biochemical Pathways
BIM V affects the MAPK/ERK pathway and the Ribosomal S6 Kinase (RSK) pathway . The MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and cell cycle progression. The RSK pathway, on the other hand, is involved in cell growth and survival .
Pharmacokinetics
It is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its intracellular targets.
Result of Action
The inhibition of PKC and S6K by BIM V can lead to changes in cellular processes regulated by these kinases. For instance, blocking S6K could affect protein synthesis and cell growth . .
Biochemical Analysis
Biochemical Properties
Bisindolylmaleimide V is a cell-permeable compound that has been used as a negative control for protein kinase C inhibition studies . It interacts with enzymes such as protein kinase C, and its inhibition is competitive with ATP . The nature of these interactions is primarily competitive, indicating that this compound competes with other molecules for binding sites on these enzymes .
Cellular Effects
This compound has been shown to have effects on various types of cells. It blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k in vivo . This suggests that this compound can influence cell function by impacting cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as protein kinase C. It inhibits the activation of this enzyme, thereby affecting changes in gene expression . This inhibition is achieved through binding interactions with the enzyme, demonstrating the compound’s role in enzyme inhibition .
Metabolic Pathways
Given its known interactions with protein kinase C, it may be involved in pathways related to this enzyme .
Properties
IUPAC Name |
3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAWYMIKGOHZMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150620 | |
Record name | Bisindolylmaleimide V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113963-68-1 | |
Record name | Bisindolylmaleimide V | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113963-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisindolylmaleimide V | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisindolylmaleimide V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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